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Compound of Interest

Compound Name: ELN-441958

Cat. No.: B1671178 Get Quote

Technical Support Center: ELN-441958
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

use of ELN-441958 in experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ELN-441958?

ELN-441958 is a potent, selective, and competitive antagonist of the bradykinin B1 receptor.[1]

[2][3][4] It functions by competitively inhibiting the binding of the B1 receptor agonist ligand,

such as [3H]desArg(10)-kallidin ([3H]DAKD), to the B1 receptor.[3] This antagonism has been

demonstrated through the inhibition of agonist-induced increases in intracellular calcium in cells

expressing the B1 receptor.[2][3]

Q2: What are the known off-target effects of ELN-441958?

While ELN-441958 is highly selective for the bradykinin B1 receptor over the B2 receptor, it has

been shown to interact with other receptors at higher concentrations.[2][3] The most notable

off-target activities are at the human μ-opioid, δ-opioid, and κ-opioid receptors, as well as the

muscarinic M1 receptor.[2] It is important to note that ELN-441958 also acts as an agonist at

the δ-opioid and μ-opioid receptors.[2]
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Troubleshooting Guide
Issue: I am observing an unexpected cellular phenotype that does not align with the known

function of the bradykinin B1 receptor.

This could be indicative of an off-target effect. Here’s how you can troubleshoot this issue:

Dose-Response Analysis: On-target effects should manifest at concentrations consistent with

the high potency of ELN-441958 for the B1 receptor (in the low nanomolar range). Off-target

effects will likely require higher concentrations. Conduct a dose-response experiment and

compare the observed effective concentration with the known Ki and EC50 values for both

on- and off-targets.

Use of Selective Antagonists for Off-Targets: To confirm if the unexpected phenotype is

mediated by an off-target, co-treat your experimental system with ELN-441958 and a

selective antagonist for the suspected off-target receptor (e.g., naltrexone for opioid

receptors).[3] If the unexpected phenotype is blocked by the antagonist, it is likely an off-

target effect.

Target Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to

reduce or eliminate the expression of the bradykinin B1 receptor. If the observed phenotype

persists in the absence of the primary target, it is highly probable that the effect is off-target.

Signaling Pathway Analysis: Analyze the activation state of downstream signaling pathways

associated with both the bradykinin B1 receptor and the potential off-target receptors. For

instance, B1 receptor activation can lead to calcium mobilization, while opioid receptor

activation can modulate different pathways.
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Target
Interaction
Type

Species Ki (nM) KB (nM) EC50 (μM)

Bradykinin B1

Receptor
Antagonist Human 0.26 0.12 N/A

Rhesus

Monkey
0.24

Rat 1.5

Mouse 14

μ-opioid

Receptor
Antagonist Human 130

Agonist Human Reported

δ-opioid

Receptor
Antagonist Human 690

Agonist Human 0.76

κ-opioid

Receptor
Antagonist Human 1500

Muscarinic

M1 Receptor
Antagonist Human 370

Bradykinin B2

Receptor
Antagonist Human >10,000

Data compiled from multiple sources.[1][2][3]

Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of ELN-441958 for the bradykinin B1 receptor.

Methodology:
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Cell Culture: Use a cell line endogenously expressing the human bradykinin B1 receptor

(e.g., IMR-90 human lung fibroblasts).[2]

Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

Binding Reaction: Incubate the cell membranes with a known concentration of the

radiolabeled B1 receptor agonist [3H]DAKD and varying concentrations of ELN-441958.

Incubation: Allow the binding reaction to reach equilibrium.

Separation: Separate the bound and free radioligand by rapid filtration.

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

Data Analysis: Determine the IC50 value (concentration of ELN-441958 that inhibits 50% of

specific [3H]DAKD binding) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay
Objective: To assess the functional antagonism of the bradykinin B1 receptor by ELN-441958.

Methodology:

Cell Culture: Culture cells expressing the bradykinin B1 receptor in a multi-well plate.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

Compound Treatment: Pre-incubate the cells with varying concentrations of ELN-441958.

Agonist Stimulation: Stimulate the cells with a B1 receptor agonist (e.g., DAKD).[3]

Signal Measurement: Measure the change in intracellular calcium concentration by

monitoring the fluorescence of the calcium-sensitive dye.

Data Analysis: Plot the agonist-induced calcium response against the concentration of ELN-
441958 to determine the KB value (the equilibrium dissociation constant for the antagonist).

Visualizations
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Caption: Bradykinin B1 Receptor Signaling and Inhibition by ELN-441958.
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Caption: Workflow for Deconvoluting On-Target vs. Off-Target Effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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